Crispatenine
Description
Crispatenine is a bicyclic monoterpenoid compound identified in the marine heterobranch mollusc Elysia crispata, a species of sacoglossan sea slug . This organism is notable for its ability to sequester chloroplasts from consumed algae (kleptoplasty), and its chemical arsenal, including this compound, is hypothesized to play ecological roles such as predator deterrence or chemical defense . While this compound’s exact biosynthetic pathway remains under investigation, its structural classification aligns with other terpenoids derived from marine molluscs, which often exhibit bioactive properties .
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(E,3Z,4S)-4-acetyloxy-3-(acetyloxymethylidene)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]pent-1-enyl] acetate |
InChI |
InChI=1S/C21H30O6/c1-14-8-7-10-21(5,6)19(14)12-20(27-17(4)24)18(13-26-16(3)23)9-11-25-15(2)22/h9,11,13,19-20H,1,7-8,10,12H2,2-6H3/b11-9+,18-13-/t19-,20+/m1/s1 |
InChI Key |
PAVNSMWGUPTGRK-UZDMTHCESA-N |
Isomeric SMILES |
CC(=O)O/C=C/C(=C/OC(=O)C)/[C@H](C[C@@H]1C(=C)CCCC1(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC=CC(=COC(=O)C)C(CC1C(=C)CCCC1(C)C)OC(=O)C |
Synonyms |
crispatenine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Related Terpenoids
Key Research Findings and Distinctions
Bioactivity Specificity: this compound and onchidal, both from Elysia crispata, differ in bioactivity. Onchidal is a confirmed acetylcholinesterase inhibitor, whereas this compound’s role remains inferred from structural parallels and ecological context .
Structural Nuances: this compound’s bicyclic monoterpenoid framework distinguishes it from linear analogs like onchidal. This structural difference may influence receptor binding or metabolic stability in predators .
Ecological Roles: While this compound’s exact function is unconfirmed, compounds like drimane esters and pelseneeriols are validated as feeding deterrents, suggesting this compound may operate similarly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
